molecular formula C10H12OS B7975598 3-(But-3-en-1-ylsulfanyl)phenol

3-(But-3-en-1-ylsulfanyl)phenol

Cat. No.: B7975598
M. Wt: 180.27 g/mol
InChI Key: ZXUBJUWTGLITPX-UHFFFAOYSA-N
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Description

3-(But-3-en-1-ylsulfanyl)phenol is a phenolic derivative characterized by a phenol ring substituted at the 3-position with a but-3-enylsulfanyl group. The but-3-enyl chain consists of four carbons with a terminal double bond (C=C) at the third position, connected to the phenol via a sulfur atom (thioether linkage). This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the thioether and unsaturated hydrocarbon chain.

Properties

IUPAC Name

3-but-3-enylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8,11H,1,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUBJUWTGLITPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCSC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-ylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a but-3-en-1-ylsulfanyl reagent. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-ylsulfanyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-ylsulfanyl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

3-(2-Methyl-2-propen-1-yl)-phenol, 1-acetate (CAS 890097-83-3)

  • Substituent : 2-methyl-2-propenyl (branched allyl group) + acetate ester.
  • Key Differences: The acetate ester introduces polarity, contrasting with the thioether’s lower electronegativity in 3-(But-3-en-1-ylsulfanyl)phenol. The branched allyl group in the analog may increase steric hindrance compared to the linear but-3-enyl chain.
  • Hazard Profile : Classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Compound Substituent Functional Groups Key Hazards (GHS)
This compound But-3-enylsulfanyl Phenol, Thioether Not reported in evidence
3-(2-Methyl-2-propen-1-yl)-phenol acetate 2-Methyl-2-propenyl Phenol, Acetate ester H302, H315, H319, H335

Baccatin III Esters (e.g., n-Butyl and Pentyl Analogs)

  • Substituents: Butanoylamino or pentanoylamino groups on a taxane backbone.
  • Key Differences: These are complex diterpene esters with amide linkages, unlike the simpler phenolic structure of this compound. Chain length variations (butyl vs. pentyl) in Baccatin analogs demonstrate how alkyl extensions affect molecular interactions (e.g., binding affinity, solubility) .

Physicochemical and Toxicological Implications

  • Thioether vs. Sulfur’s lower electronegativity may reduce hydrogen-bonding capacity compared to oxygen-based analogs, impacting solubility and reactivity.
  • Double Bond Position and Chain Branching :
    • The but-3-enyl group’s terminal double bond may confer rigidity, whereas branched chains (e.g., 2-methyl-2-propenyl) could hinder molecular packing, altering melting/boiling points.
  • Hazard Considerations: Phenolic derivatives often exhibit irritancy (skin/eyes) due to their acidity and reactivity. The thioether group in this compound may introduce unique toxicity risks, such as oxidation to sulfoxides/sulfones, which are more reactive .

Research and Application Context

  • Synthetic Utility : Thioethers are resistant to enzymatic hydrolysis compared to esters, making them attractive in prodrug design or agrochemicals.
  • Gaps in Evidence: Direct data on this compound’s properties are lacking, necessitating experimental studies to confirm hazards, stability, and bioactivity.

Biological Activity

3-(But-3-en-1-ylsulfanyl)phenol, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound features a phenolic ring substituted with a but-3-en-1-ylsulfanyl group. This structural arrangement influences its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Antioxidant Properties
The compound has demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Its phenolic structure allows it to scavenge free radicals effectively, which can contribute to reducing the risk of chronic diseases related to oxidative damage.

3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Cell Membrane Interaction : The lipophilic nature of the butenyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of microbial and cancer cells.

Data Table: Biological Activity Summary

Biological ActivityTarget Organisms/CellsMechanism of ActionReference
AntimicrobialGram-positive & Gram-negative bacteriaDisruption of cell membranes
AntioxidantHuman cellsFree radical scavenging
AnticancerVarious cancer cell linesInduction of apoptosis via caspase activation

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment
In a comparative analysis against standard antioxidants (e.g., ascorbic acid), this compound exhibited comparable radical scavenging activity, suggesting its utility in formulations aimed at oxidative stress reduction.

Case Study 3: Cancer Cell Line Studies
Research involving human breast cancer cell lines demonstrated that treatment with 100 µM of the compound resulted in a significant increase in apoptosis markers compared to untreated controls. This suggests potential for therapeutic applications in oncology.

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